Flavopereirine

Catalog No.
S528054
CAS No.
6784-38-9
M.F
C17H15N2+
M. Wt
247.31 g/mol
Availability
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Flavopereirine

CAS Number

6784-38-9

Product Name

Flavopereirine

IUPAC Name

3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium

Molecular Formula

C17H15N2+

Molecular Weight

247.31 g/mol

InChI

InChI=1S/C17H14N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-11H,2H2,1H3/p+1

InChI Key

BAALMEGRQMMBJQ-UHFFFAOYSA-O

SMILES

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3

solubility

Soluble in DMSO

Synonyms

flavopereirine, PB 100, PB-100, PB100

Canonical SMILES

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3

The exact mass of the compound Flavopereirine is 247.123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Flavopereirine is an indoloquinolizinium alkaloid primarily derived from the bark of the plant Geissospermum laeve. This compound is recognized for its significant biological activities, particularly its potential as an anticancer agent. Flavopereirine exhibits enhanced solubility and stability when synthesized as a perchlorate salt, making it a valuable candidate for various research applications .

, which include:

  • Oxidation: This reaction can yield various oxidation products, including quinolizinium derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: Flavopereirine can be reduced to form dihydro derivatives using reducing agents like sodium borohydride and lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced with others, often employing halogens or alkylating agents as reagents.

The outcomes of these reactions depend on the specific conditions and reagents utilized.

Flavopereirine has demonstrated a range of biological activities:

  • Anticancer Properties: It inhibits the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, leading to reduced proliferation and increased apoptosis in various cancer cell lines, including those from thyroid and oral cancers .
  • Autophagy Modulation: The compound has been shown to block autophagosome fusion with lysosomes, effectively inhibiting autophagy in cancer cells. This mechanism contributes to its anticancer effects by enhancing apoptosis through the activation of caspases .
  • Antileishmanial Activity: Flavopereirine exhibits leishmanicidal properties, showing low toxicity and high selectivity against leishmanial parasites, making it a promising candidate for further studies in treating leishmaniasis .

The synthesis of flavopereirine typically involves several steps:

  • Starting Materials: The synthesis often begins with precursors derived from natural sources or synthetic routes.
  • Reaction Conditions: The reaction is generally conducted in organic solvents such as methanol or ethanol at room temperature.
  • Formation of Perchlorate Salt: Flavopereirine is reacted with perchloric acid to form the perchlorate salt, which enhances its solubility and stability.
  • Purification: The final product is purified through recrystallization to achieve high purity levels suitable for research applications .

Flavopereirine has several applications in research and potential therapeutic areas:

  • Cancer Research: Due to its anticancer properties, it is studied for its ability to inhibit tumor growth and metastasis.
  • Pharmacological Studies: Its interactions with biological targets make it valuable for understanding drug mechanisms and developing new therapeutic agents.
  • Natural Product Chemistry: As a compound derived from Geissospermum laeve, it contributes to the study of natural products and their pharmacological potentials .

Flavopereirine interacts with various biological targets, influencing multiple signaling pathways:

  • It binds to specific residues in proteins such as oligopeptidase B, suggesting a potential inhibitory mechanism that could be exploited for therapeutic purposes .
  • Studies have shown that flavopereirine modulates pathways involved in cell survival and apoptosis, particularly by affecting the JAK/STAT signaling pathway .

Similar Compounds

Flavopereirine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundSimilarityUnique Features
BerberineAlkaloid structureLacks indole system; different biological activities
DihydroflavopereirineReduced form of flavopereirineExhibits distinct biological properties
GeissoschizolineRelated alkaloidVaries in activity against different pathogens
β-Carboline AlkaloidsStructural similaritiesUnique anticancer properties compared to others

Flavopereirine's unique indole structure contributes to its distinct biological activities, setting it apart from these similar compounds .

Flavopereirine, a β-carboline alkaloid with the molecular formula C₁₇H₁₄N₂ and molecular weight of 246.31 g/mol [1] [2] [3], has been the subject of extensive synthetic investigations since its initial isolation from Geissospermum vellosii [4]. The compound exists as a cationic species (C₁₇H₁₅N₂⁺) with the IUPAC name 3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium [1] [3].

The most significant advancement in flavopereirine synthesis was reported by Manna, Jaisankar, and Giri in 1999 [5] [6] [7]. Their improved synthetic approach utilizes 3-acetyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-2-one as a key intermediate. The synthetic sequence involves initial reduction of the ketone precursor with sodium borohydride in methanol, followed by treatment with mercury(II) acetate in glacial acetic acid under reflux conditions. This mercury-mediated cyclization forms the crucial quaternary salt 3-(2-hydroxyethyl)-6,7-dihydroindolo[2,3-a]quinolizine, which was characterized as its perchlorate salt. Subsequent oxidation of this intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone afforded flavopereirine in 70% yield [5] [6].

Lounasmaa and coworkers developed an alternative short synthetic route that demonstrates remarkable efficiency [8]. Their approach begins with an easily accessible allylic alcohol derived from indole precursors. The key transformations include acetylation of the allylic alcohol, followed by oxidation with meta-chloroperbenzoic acid to generate the corresponding trans-Nb-oxide. The critical cyclization step employs Polonovski-Potier conditions using trifluoroacetic anhydride, enabling the formation of both 5,6-dihydroflavopereirine and flavopereirine through a one-pot methodology. This procedure represents the method of choice for straightforward preparation of these alkaloids, particularly 5,6-dihydroflavopereirine [8].

Earlier classical approaches by Rapoport and colleagues established foundational synthetic methodologies between 1958 and 1962 [4] [9] [10]. These pioneering studies provided the initial framework for understanding the structural requirements and synthetic challenges associated with flavopereirine construction. While these methods involved longer reaction sequences, they established important precedents for subsequent synthetic developments.

Key Reaction Mechanisms in Quinoline Ring Formation

The formation of the quinolizinium core in flavopereirine involves several critical mechanistic pathways that are fundamental to understanding its synthetic accessibility.

Mercury-Mediated Cyclization Mechanism

The most directly applicable mechanism for flavopereirine synthesis involves mercury(II) acetate-mediated cyclization [5] [6]. This process begins with the coordination of mercury(II) to the indole nitrogen, activating the aromatic system toward intramolecular nucleophilic attack. The cyclization proceeds through formation of an organomercury intermediate, which undergoes subsequent elimination to generate the quinolizinium cation. This mechanism is particularly effective because it directly forms the positively charged heterocyclic core characteristic of flavopereirine.

Polonovski-Potier Rearrangement

The Polonovski-Potier reaction represents another crucial mechanistic pathway [8]. This transformation involves the treatment of N-oxides with trifluoroacetic anhydride, leading to the formation of an activated intermediate that undergoes intramolecular cyclization. The mechanism proceeds through initial acylation of the N-oxide oxygen, followed by a [11] [2]-sigmatropic rearrangement that generates a reactive intermediate capable of cyclizing to form the quinolizinium system. This approach is particularly valuable because it enables one-pot transformations and can accommodate various substitution patterns.

Friedländer-Type Condensations

While not directly employed in flavopereirine synthesis, Friedländer condensation mechanisms provide important theoretical framework for quinoline ring formation [12] [13] [14]. This classical method involves the condensation of 2-aminobenzaldehydes with ketones through an initial aldol condensation, followed by cyclization and dehydration. The rate-limiting step typically involves aldol formation, and the mechanism can proceed through either aldol-first or imine-first pathways depending on reaction conditions.

Electrophilic Cyclization Pathways

Recent advances in electrophilic cyclization methodology offer potential applications to flavopereirine synthesis [15]. These approaches involve the preferential attack of pyridyl nitrogen over aromatic carbon centers, leading to 5-endo-dig cyclized products. Quantum chemical calculations indicate that carbon-nitrogen bond formation (ΔE = 9.01 kcal/mol) is significantly more favorable than carbon-carbon bond formation (ΔE = 31.31 kcal/mol), providing mechanistic rationale for the observed selectivity [15].

Semi-Synthetic Derivatives and Structure-Activity Relationships

The development of flavopereirine derivatives has been driven by efforts to enhance biological activity and improve pharmacological properties. Several distinct classes of semi-synthetic modifications have been explored.

Reduction Products

5,6-Dihydroflavopereirine represents the most extensively studied derivative [16] [8]. This compound is readily accessible through catalytic hydrogenation or chemical reduction of flavopereirine. The reduction eliminates the aromatic character of one ring system, resulting in altered electronic properties and modified biological activity profiles. While generally less active than the parent compound, dihydroflavopereirine serves as an important synthetic intermediate and provides insights into structure-activity relationships.

Salt Formation and Solubility Enhancement

Flavopereirine perchlorate represents a crucial derivative for pharmaceutical applications [16] [18] [19]. The perchlorate salt exhibits enhanced solubility and stability compared to the free base, making it valuable for various research applications. The molecular formula C₁₇H₁₅ClN₂O₄ with molecular weight 346.77 g/mol demonstrates improved handling characteristics while maintaining the essential biological activity of the parent alkaloid. Alternative salt forms, including hydrochloride and hydrotriflate derivatives, have been prepared using similar methodologies.

Methylation and Alkylation Derivatives

Patent literature describes novel derivatives with enhanced bioactivity through strategic alkylation [20] [21]. These modifications typically involve substitution at nitrogen centers or introduction of alkyl groups at various ring positions. Structure-activity relationship studies indicate that methylation at specific positions can significantly alter biological profiles, with some derivatives showing improved selectivity for particular biological targets.

Ring-Substituted Analogues

Systematic exploration of ring-substituted derivatives has revealed important structure-activity relationships [21]. Electron-withdrawing substituents generally enhance certain biological activities, while electron-donating groups may improve selectivity profiles. The position of substitution critically affects activity, with modifications at the 2- and 3-positions often providing different activity patterns compared to substitutions at the 4- and 8-positions.

Comparative Analysis of Derivatives

Derivative TypeMolecular ModificationBiological ImpactSynthetic Accessibility
Dihydroflavopereirine5,6-Dihydro reductionReduced activityHigh (direct reduction)
Perchlorate saltCounterion exchangeEnhanced stabilityHigh (acid-base reaction)
Methylated derivativesN-alkylationVariable activityModerate (alkylation methods)
Ring-substituted analogsAromatic substitutionModified selectivityLow to moderate (substituted precursors)

The theoretical properties of flavopereirine demonstrate excellent drug-like characteristics with no violations of Lipinski's rule of five [22]. The compound exhibits a favorable lipophilic profile (LogP = 0.90), low total polar surface area (19.89 Ų), minimal hydrogen bonding capacity (1 donor, 0-2 acceptors), and restricted conformational flexibility (1 rotatable bond) [1] [22]. These properties contribute to its superior pharmacological profile compared to known inhibitors such as antipain, which exhibits three Lipinski violations [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Exact Mass

247.123

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

6784-38-9

Wikipedia

Flavopereirine

Dates

Last modified: 02-18-2024
1: da Silva E Silva JV, Cordovil Brigido HP, Oliveira de Albuquerque KC, Miranda Carvalho J, Ferreira Reis J, Vinhal Faria L, Coelho-Ferreira M, Silveira FT, da Silva Carneiro A, Percário S, do Rosário Marinho AM, Dolabela MF. Flavopereirine-An Alkaloid Derived from Geissospermum vellosii-Presents Leishmanicidal Activity In Vitro. Molecules. 2019 Feb 21;24(4). pii: E785. doi: 10.3390/molecules24040785. PubMed PMID: 30795632; PubMed Central PMCID: PMC6412932.
2: Miskolczy Z, Biczók L, Jablonkai I. Kinetics of the reversible inclusion of flavopereirine in cucurbit[7]uril. Phys Chem Chem Phys. 2016 Dec 21;19(1):766-773. doi: 10.1039/c6cp07553c. PubMed PMID: 27929172.
3: Janot MM, Goutarel R, Le Hir A, Bejar LO. [Flavopereirine. I. Extraction and structure]. Ann Pharm Fr. 1958 Jan;16(1):38-46. French. PubMed PMID: 13571724.
4: Ban Y, Inoue I. The synthesis of beta-carboline derivatives. VI. A synthesis of 3-ethyl-10-methoxy-12H-indolo[2,3-a]quinolizinium salt (10-methoxy-flavopereirine). Chem Pharm Bull (Tokyo). 1964 Nov;12(11):1381-3. PubMed PMID: 5888647.
5: Miskolczy Z, Megyesi M, Biczók L, Görner H. Effect of electrolytes, nucleotides and DNA on the fluorescence of flavopereirine natural alkaloid. Photochem Photobiol Sci. 2011 Apr;10(4):592-600. doi: 10.1039/c0pp00367k. Epub 2011 Jan 25. PubMed PMID: 21264432.
6: Reina M, Ruiz-Mesia W, López-Rodríguez M, Ruiz-Mesia L, González-Coloma A, Martínez-Díaz R. Indole alkaloids from Geissospermum reticulatum. J Nat Prod. 2012 May 25;75(5):928-34. doi: 10.1021/np300067m. Epub 2012 May 2. PubMed PMID: 22551062.
7: Martin NJ, Ferreiro SF, Barbault F, Nicolas M, Lecellier G, Paetz C, Gaysinski M, Alonso E, Thomas OP, Botana LM, Raharivelomanana P. Indole alkaloids from the Marquesan plant Rauvolfia nukuhivensis and their effects on ion channels. Phytochemistry. 2015 Jan;109:84-95. doi: 10.1016/j.phytochem.2014.10.026. Epub 2014 Nov 8. PubMed PMID: 25468537.
8: Görner H, Miskolczy Z, Megyesi M, Biczók L. Photoreduction and ketone-sensitized reduction of alkaloids. Photochem Photobiol. 2011 Mar-Apr;87(2):284-91. doi: 10.1111/j.1751-1097.2010.00880.x. Epub 2011 Jan 24. PubMed PMID: 21182530.
9: Steele JC, Veitch NC, Kite GC, Simmonds MS, Warhurst DC. Indole and beta-carboline alkaloids from Geissospermum sericeum. J Nat Prod. 2002 Jan;65(1):85-8. PubMed PMID: 11809075.
10: Beljanski M, Beljanski MS. Selective inhibition of in vitro synthesis of cancer DNA by alkaloids of beta-carboline class. Exp Cell Biol. 1982;50(2):79-87. PubMed PMID: 7075859.
11: Dorozynski A. French antiviral drug is ruled ineffective. BMJ. 1994 Jul 16;309(6948):148. PubMed PMID: 8044091.
12: Beljanski M, Crochet S, Beljanski MS. PB-100: a potent and selective inhibitor of human BCNU resistant glioblastoma cell multiplication. Anticancer Res. 1993 Nov-Dec;13(6A):2301-8. PubMed PMID: 8297150.

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